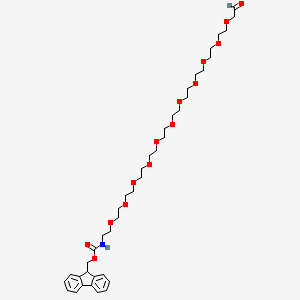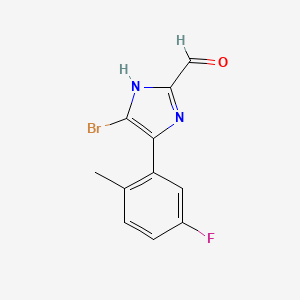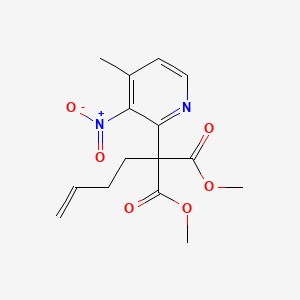
Dimethyl 2-(3-Buten-1-yl)-2-(4-methyl-3-nitro-2-pyridyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32202803 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32202803 involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of MFCD32202803 is scaled up to meet demand. This involves optimizing the reaction conditions to ensure high yield and purity. The process may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to isolate and refine the compound.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32202803 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving MFCD32202803 often require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The conditions for these reactions vary, with some requiring elevated temperatures and pressures, while others proceed at room temperature.
Major Products
The major products formed from the reactions of MFCD32202803 depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions typically result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
MFCD32202803 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: MFCD32202803 is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of MFCD32202803 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various effects, such as inhibition of enzyme activity, modulation of signaling pathways, or changes in gene expression.
Propriétés
Formule moléculaire |
C15H18N2O6 |
|---|---|
Poids moléculaire |
322.31 g/mol |
Nom IUPAC |
dimethyl 2-but-3-enyl-2-(4-methyl-3-nitropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C15H18N2O6/c1-5-6-8-15(13(18)22-3,14(19)23-4)12-11(17(20)21)10(2)7-9-16-12/h5,7,9H,1,6,8H2,2-4H3 |
Clé InChI |
VUUGXFSEZATLBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)C(CCC=C)(C(=O)OC)C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Oxan-2-yl)oxy]non-2-enal](/img/structure/B13713840.png)
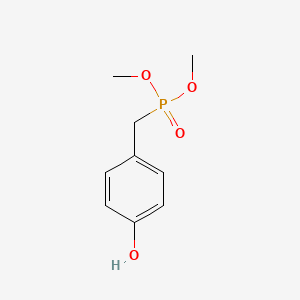


![5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B13713862.png)

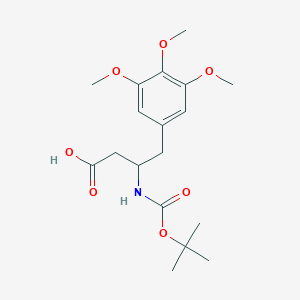
![Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13713873.png)
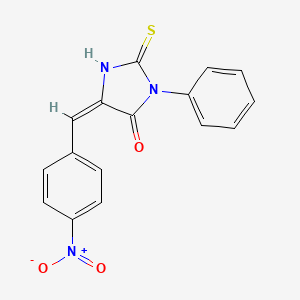
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713881.png)

